
Mésylate d'erlotinib
Vue d'ensemble
Description
Erlotinib mesylate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signaling pathways that lead to cancer cell proliferation .
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Non-Small Cell Lung Cancer (NSCLC)
Erlotinib mesylate is widely recognized for its efficacy in treating NSCLC, particularly in patients with specific EGFR mutations. Clinical studies have demonstrated that erlotinib significantly improves progression-free survival compared to standard chemotherapy. For instance, a randomized phase II study reported an objective response rate of 17% in patients treated with erlotinib combined with eribulin mesylate, indicating modest activity in advanced stages of the disease .
1.2 Pancreatic Cancer
In pancreatic cancer, erlotinib is often used in combination with gemcitabine. A pivotal trial showed that the addition of erlotinib to gemcitabine improved overall survival rates compared to gemcitabine alone, thereby establishing its role as a standard treatment option for this malignancy .
Pharmacokinetics and Drug Monitoring
2.1 Therapeutic Drug Monitoring
The pharmacokinetic profile of erlotinib is characterized by significant interpatient variability. A clinical case study involving an 84-year-old patient highlighted the importance of therapeutic drug monitoring to adjust dosages based on serum concentrations, which mitigated toxicity while maintaining therapeutic effectiveness . Such monitoring is crucial due to factors like age and liver function that can influence drug clearance.
Combination Therapies
3.1 Synergistic Effects with Other Agents
Erlotinib has been evaluated in combination with various chemotherapeutic agents to enhance treatment outcomes. For example, a study investigating the combination of erlotinib and eribulin mesylate revealed that while the addition did not significantly improve overall survival, it provided a viable option for patients who had previously undergone platinum-based therapies .
Research and Development
4.1 Ongoing Clinical Trials
Numerous clinical trials are underway to explore the potential of erlotinib in different settings and combinations. Current research focuses on identifying biomarkers that predict response to treatment and optimizing dosing strategies to improve patient outcomes .
Case Studies and Data Analysis
Study | Patient Population | Treatment Regimen | Outcome |
---|---|---|---|
Hartmann et al., 2009 | NSCLC patients | Erlotinib + chemotherapy | Improved PFS |
Phase II Study | Advanced NSCLC | Erlotinib + Eribulin | ORR: 17% |
Therapeutic Monitoring | Elderly NSCLC patient | Adjusted Erlotinib dose | Reduced toxicity |
Mécanisme D'action
Target of Action
Erlotinib mesylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival . It is found in both healthy and cancerous cells .
Mode of Action
Erlotinib mesylate works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents further downstream signaling, resulting in cell death .
Biochemical Pathways
Erlotinib mesylate affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .
Pharmacokinetics
The pharmacokinetics of erlotinib mesylate is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between erlotinib plasma concentrations and pEGFR degradation . Erlotinib and its primary metabolite OSI-420 apparent clearances were higher in patients under 5 years compared to older patients .
Result of Action
Erlotinib mesylate has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .
Action Environment
Environmental factors such as smoking, radon, and asbestos have been reported as possible etiologic factors of NSCLC . These factors could potentially influence the action, efficacy, and stability of erlotinib mesylate.
Analyse Biochimique
Biochemical Properties
Erlotinib mesylate is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Cellular Effects
Erlotinib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by blocking a protein called epidermal growth factor receptor (EGFR) that can cause the cancer to grow . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Erlotinib mesylate exerts its effects at the molecular level primarily through its action as a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) . It binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor, thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Dosage Effects in Animal Models
In animal models, the effects of erlotinib mesylate can vary with different dosages. For example, a study on Lewis lung cancer xenografts in mice showed that erlotinib has a significant antitumor effect
Metabolic Pathways
Erlotinib mesylate is involved in several metabolic pathways. It is mainly metabolized by the liver enzyme CYP3A4 and to a lesser extent by CYP1A2 . The major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid .
Transport and Distribution
Erlotinib mesylate is transported and distributed within cells and tissues. A study in rats using positron emission tomography (PET) imaging showed that erlotinib is an in vivo substrate of rOATP transporters expressed in the liver and possibly of rifampicin-inhibitable transporter(s) in the kidneys .
Subcellular Localization
The subcellular localization of erlotinib mesylate and its effects on activity or function are not clearly defined in the current search results. It is known that erlotinib mesylate acts on the epidermal growth factor receptor (EGFR), which is a cell membrane receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erlotinib mesylate involves several key steps. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent. The intermediate compound is then treated with a pharmaceutically acceptable acid to form the corresponding salt .
Industrial Production Methods: Industrial production of erlotinib mesylate typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Erlotinib mesylate undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives of erlotinib, which can have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in combination with gemcitabine for the treatment of pancreatic cancer. Its pharmacokinetic properties, such as higher active drug exposure at the target site, make it distinct from other EGFR inhibitors .
Activité Biologique
Erlotinib mesylate is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and resistance mechanisms, supported by data tables and case studies.
Erlotinib functions by selectively inhibiting the tyrosine kinase activity of the EGFR, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of the EGFR, erlotinib prevents autophosphorylation and subsequent downstream signaling pathways that promote cancer cell growth.
- Inhibition : Erlotinib inhibits EGFR phosphorylation, leading to reduced activation of downstream signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation .
- Cell Cycle Arrest : Studies have shown that erlotinib induces cell cycle arrest in the G0/G1 phase in various cancer cell lines, effectively halting proliferation .
Efficacy in Clinical Trials
Erlotinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with EGFR mutations.
Case Study Summary
Key Findings :
- In a retrospective study involving 18 patients who progressed on gefitinib, erlotinib was administered with a median PFS of only 2 months, highlighting the challenge of resistance mechanisms like the T790M mutation .
- A phase II trial reported a median OS of 8.4 months for patients treated with erlotinib monotherapy, indicating its effectiveness in advanced disease settings .
Resistance Mechanisms
Despite its initial efficacy, resistance to erlotinib often develops due to genetic mutations or compensatory signaling pathways. The most common mechanisms include:
- T790M Mutation : This secondary mutation in the EGFR occurs in approximately 50% of patients who develop resistance to first-line TKIs like gefitinib and erlotinib .
- MET Amplification : Found in about 20% of resistant tumors, MET amplification can activate alternative signaling pathways that bypass EGFR inhibition .
Pharmacokinetics and Safety Profile
Erlotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Its pharmacokinetic profile indicates:
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248594-19-6 | |
Record name | Erlotinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.